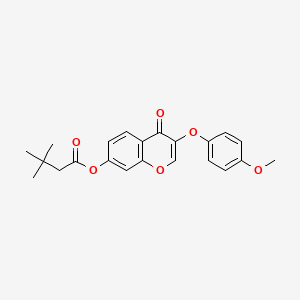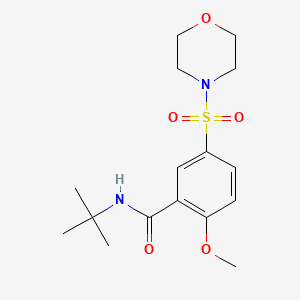
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMF-26 and has been shown to have a variety of biological effects that make it an interesting target for further investigation. In
Mecanismo De Acción
The mechanism of action of AMF-26 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, AMF-26 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, AMF-26 has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMF-26 in lab experiments is its high purity and high yield synthesis method. This makes it a reliable and consistent option for scientific research. However, there are also limitations to its use. For example, it has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on AMF-26. One area of focus could be on optimizing the synthesis method to improve the solubility of the compound in aqueous solutions. Another area of focus could be on investigating the potential use of AMF-26 in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further investigation into the mechanism of action of AMF-26 could lead to the development of more targeted and effective cancer treatments.
Métodos De Síntesis
The synthesis of AMF-26 is a complex process that involves multiple steps. The first step involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate to form the intermediate product. This intermediate is then reacted with 2-bromoacetophenone to form the final product, AMF-26. The synthesis process has been optimized to yield high purity and high yields of AMF-26, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
AMF-26 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. AMF-26 has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a potential candidate for further investigation as a cancer treatment.
Propiedades
IUPAC Name |
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11-9-16(2,20-14(11)19)13-10-21-15(18-13)17-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTBNNNBHYZFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)


